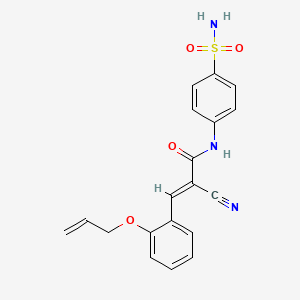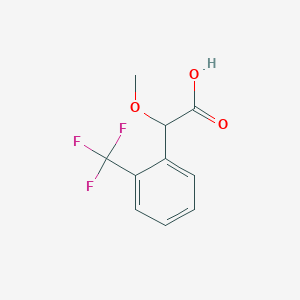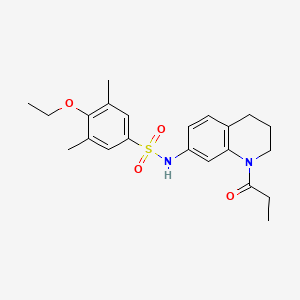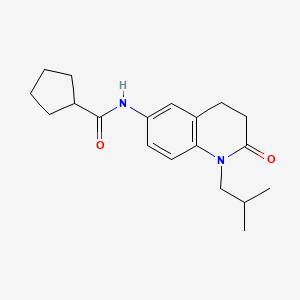![molecular formula C23H20N2O2 B2816588 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-cyanobenzamide CAS No. 1396710-95-4](/img/structure/B2816588.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a complex organic molecule. It contains a biphenyl group, which is two phenyl rings connected by a single bond, and a cyanobenzamide group, which is a benzene ring attached to a cyanide (CN) and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in a molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Radiolabeling and Imaging
Biphenyl derivatives, such as those used for AT1 receptor imaging, signify the utility in developing diagnostic tools. For instance, research on "[11C]L-159,884" highlights the synthesis of potent and selective ligands for AT1 receptors, utilized in radiolabeling for medical imaging purposes (Hamill et al., 1996).
Liquid Crystalline Properties
Studies on biphenyl derivatives also extend to materials science, where their liquid crystalline properties are examined. For instance, "2-fluorenyl 4-alkylbenzoates" and their biphenyl analogues have been investigated for their liquid crystallinity, impacting materials used in displays and other technologies (Yamamoto et al., 2005).
Bactericidal Activity
Biphenyl derivatives are also explored for their bactericidal activities. For example, certain benzamide compounds have shown potent bactericidal effects against MRSA strains, indicating their potential in developing new antimicrobial agents (Zadrazilova et al., 2015).
Tyrosinase Inhibitors
The synthesis and evaluation of biphenyl ester derivatives as tyrosinase inhibitors highlight their importance in pharmaceutical applications, particularly in treatments related to melanin overproduction (Kwong et al., 2017).
Novel Antihypertensives
Research on nonpeptide angiotensin II receptor antagonists, which include biphenyl derivatives, has contributed significantly to the development of antihypertensive drugs. These compounds have shown potent effects upon oral administration, underscoring their therapeutic potential (Carini et al., 1991).
properties
IUPAC Name |
4-cyano-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-23(27,16-25-22(26)20-9-7-17(15-24)8-10-20)21-13-11-19(12-14-21)18-5-3-2-4-6-18/h2-14,27H,16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXBGANTUHERON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C#N)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[2-Bromo-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid](/img/structure/B2816506.png)
![3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2816510.png)
![Tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate](/img/structure/B2816511.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2816512.png)

![N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2816514.png)

![3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2816518.png)
![Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2816522.png)

![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2816525.png)

